molecular formula C15H16N4O3 B2387906 furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034231-42-8

furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2387906
CAS No.: 2034231-42-8
M. Wt: 300.318
InChI Key: GSPGHLKJVSYYOY-UHFFFAOYSA-N
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Description

Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a morpholine substituent at position 2 and a furan-2-yl methanone group at position 6. Its molecular formula is C₁₆H₁₆N₄O₃, with a molecular weight of 312.33 g/mol (calculated from structural data in ). The pyrrolo[3,4-d]pyrimidine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or enzymes.

Properties

IUPAC Name

furan-2-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-14(13-2-1-5-22-13)19-9-11-8-16-15(17-12(11)10-19)18-3-6-21-7-4-18/h1-2,5,8H,3-4,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPGHLKJVSYYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the furan and morpholine rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the morpholine ring can introduce various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound has been identified as a potent inhibitor of Spleen Tyrosine Kinase (Syk), which is crucial in various immune responses and inflammatory diseases. The inhibition of Syk can lead to therapeutic benefits in conditions such as:

  • Allergic Diseases : The compound's ability to modulate Syk activity suggests it may be effective in treating allergic rhinitis and asthma, where inappropriate Syk activity plays a significant role in the pathophysiology of these conditions .
  • Autoimmune Disorders : By interfering with the signaling pathways of immunoreceptors, this compound may also have potential in managing autoimmune diseases that are mediated by antibodies .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. The specific applications of furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone include:

  • Inhibition of Tumor Cell Proliferation : Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. These findings suggest that this compound may possess similar anticancer effects .

Synthetic Approaches

The synthesis of this compound has been documented through various methodologies. Notable synthetic routes include:

Method Description
Palladium-Catalyzed Reactions Utilizes palladium catalysts for cross-coupling reactions to form the core structure .
Multi-Step Synthesis Involves several reaction steps starting from simpler precursors to build the complex structure .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • A study demonstrated that derivatives with similar structures showed promising results in inhibiting tumor growth in vivo models, indicating potential for clinical application in oncology .
  • Another research focused on the anti-inflammatory properties of pyrrolopyrimidine derivatives, highlighting their role in reducing symptoms associated with allergic reactions and chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and biological properties of furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone with analogous compounds from recent literature.

Compound Name & Core Structure Substituents Molecular Weight (g/mol) Solubility (LogP*) Biological Activity Key Reference(s)
Target Compound : Pyrrolo[3,4-d]pyrimidine 2-Morpholine, 6-(furan-2-yl)methanone 312.33 ~2.1 (estimated) Kinase inhibition (hypothesized)
4-(2-Fluoro-4-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidine () 4-(2-Fluoro-4-nitrophenoxy) 302.25 ~1.8 Kinase inhibitor (EGFR, PDGFR targets)
(2-Chloro-4-phenoxyphenyl)(pyrrolo[2,3-d]pyrimidin-5-yl)methanone () 5-(2-Chloro-4-phenoxyphenyl), 4-((3R,6S)-6-(hydroxymethyl)tetrahydropyran) 509.94 ~3.2 Anticandidal, kinase modulation
IDPU: Thiazolo[4,5-d]pyrimidine () 7-Imino-3-propyl, 6-urea 298.35 ~1.5 Neuroprotective (6-OHDA Parkinson’s)
Pyrrolo[2,3-d]pyrimidine with silyl ether () 6-(4-Fluoro-3-(hydroxymethyl)phenyl), 7-(SEM-protected) 581.82 ~4.0 EGFR inhibition (improved bioavailability)

*LogP estimates derived from substituent contributions (morpholine, furan: lower LogP; nitro, silyl ether: higher LogP).

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s pyrrolo[3,4-d]pyrimidine core (6,7-dihydro isomer) differs from the more common pyrrolo[2,3-d]pyrimidine (7-deazaadenine analog) seen in , and 5. Thiazolo[4,5-d]pyrimidine () replaces a nitrogen with sulfur, increasing electronegativity and enabling distinct hydrogen-bonding interactions, as seen in its neuroprotective activity .

Substituent Effects :

  • Morpholine vs. Hydroxymethyltetrahydropyran () : Morpholine’s cyclic ether enhances water solubility (LogP ~2.1) compared to the hydroxymethyl group in (LogP ~3.2), which may reduce passive diffusion but improve metabolic stability .
  • Furan-2-yl vs. Fluorophenyl () : The furan’s electron-rich aromatic system may favor π-π stacking with kinase hydrophobic pockets, while fluorophenyl groups enhance metabolic resistance and target affinity through hydrophobic and electrostatic interactions .

Pharmacokinetic Profiles :

  • The silyl ether in acts as a prodrug moiety, improving oral absorption but requiring enzymatic cleavage for activation, whereas the target compound’s morpholine and furan groups avoid such metabolic liabilities .
  • Nitro-to-Amine Reduction () : The nitro group in ’s intermediate is reduced to an amine, increasing solubility and enabling hydrogen bonding in the final active compound .

Biological Activity

Furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C17H18N4O3
Molecular Weight : 326.356
CAS Number : 2035036-79-2

The compound features a furan ring and a pyrrolo[3,4-d]pyrimidine core, which are known for their potential therapeutic applications.

Biological Activity Overview

  • Antiviral Activity
    • Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against SARS-CoV-2 by interacting with viral proteins during the replication cycle, potentially reducing viral load .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on various enzymes. For example, related furan derivatives demonstrated significant inhibition of mushroom tyrosinase, with IC50 values as low as 0.0433 µM . This suggests a potential application in skin whitening products and treatment of hyperpigmentation.
  • Antibacterial Activity
    • Research on nitrogen heterocycles indicates that compounds with similar structures exhibit antibacterial properties. For instance, certain pyrrole derivatives have shown MIC values against Staphylococcus aureus comparable to established antibiotics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Viral Proteins : The compound may inhibit viral replication by binding to proteins essential for the virus's life cycle.
  • Enzymatic Pathways : It acts as an inhibitor of tyrosinase and potentially other enzymes involved in metabolic pathways, disrupting normal cellular functions.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral activity of furan derivatives found that certain compounds significantly inhibited the replication of SARS-CoV-2 when administered before infection. The mechanism involved blocking the spike glycoprotein interaction with host cells .

Case Study 2: Tyrosinase Inhibition

In a comparative analysis of furan derivatives for tyrosinase inhibition, compound 8 (related structure) showed superior activity compared to standard inhibitors like kojic acid. This study highlighted the importance of functional groups in enhancing inhibitory effects .

Data Summary Table

Biological ActivityCompoundIC50/ MIC ValuesReference
Antiviral1eNot specified
Tyrosinase InhibitionCompound 80.0433 µM (monophenolase)
AntibacterialPyrrole DerivativeMIC = 3.125 µg/mL (S. aureus)

Q & A

Q. Key considerations :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts (e.g., over-alkylation).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • X-ray crystallography : Essential for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding between morpholine O and pyrrolopyrimidine N) .
  • NMR spectroscopy :
    • ¹H-NMR : Distinct signals for furan protons (δ 7.5–8.0 ppm) and morpholine protons (δ 3.5–3.7 ppm) .
    • ¹³C-NMR : Carbonyl resonance at ~170 ppm confirms methanone functionality .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₉N₅O₃) with <2 ppm error .

Basic: How does the morpholine substituent influence solubility and stability?

Answer:

  • Solubility : The morpholine ring enhances water solubility (logP ~1.5) due to its polar oxygen atom, facilitating dissolution in polar aprotic solvents (e.g., DMSO) .
  • Stability :
    • pH sensitivity : Degrades under strong acidic conditions (pH <3) due to protonation of pyrimidine N atoms.
    • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan moiety .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

Modification Site Impact on Activity Reference
Furan replacement Substitution with thiophene reduces kinase inhibition (IC₅₀ increases from 12 nM to >1 µM) .
Morpholine position Moving morpholine from C2 to C4 decreases selectivity for FGFR1 (Ki from 8 nM to 120 nM) .
Methanone linker Replacing methanone with ester increases metabolic instability (t₁/₂ <30 min in liver microsomes) .

Basic: What are the recommended purification methods for intermediates?

Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) to isolate pyrrolopyrimidine intermediates .
  • Recrystallization : For final product, use EtOH:H₂O (4:1) to achieve >98% purity (confirmed by HPLC) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration in vivo) .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated derivatives (e.g., furan oxidation) that may antagonize activity .
  • Dose adjustment : Account for differences in bioavailability (e.g., oral vs. IP administration) using allometric scaling .

Basic: What computational tools predict binding modes to kinase targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with FGFR1 (PDB: 3TT0) to identify key residues (e.g., Asp656 hydrogen bonding with morpholine) .
  • MD simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Advanced: How can crystallographic data resolve contradictions in proposed tautomeric forms?

Answer:

  • Electron density maps : High-resolution (<1.5 Å) X-ray data distinguish between 5H and 7H tautomers by locating hydrogen atoms on pyrrolopyrimidine N positions .
  • Comparative analysis : Overlay with known pyrrolopyrimidine structures (e.g., PDB: 4Z4I) to validate tautomeric assignment .

Basic: What in vitro assays are suitable for initial kinase inhibition screening?

Answer:

  • TR-FRET assays : Measure FGFR1 inhibition using recombinant kinase (IC₅₀ values correlate with cellular efficacy) .
  • Cell viability (MTT assay) : Test antiproliferative effects in Ba/F3-FGFR1-driven cells (EC₅₀ <100 nM indicates potency) .

Advanced: How can researchers address low yield in the final acylation step?

Answer:

  • Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) increases yield from 40% to 75% vs. Pd(OAc)₂) .
  • Solvent effects : Switch from THF to dioxane to improve solubility of the furan precursor .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 120°C, minimizing decomposition .

Basic: What are the storage conditions to ensure compound integrity?

Answer:

  • Short-term : Store as a lyophilized powder in desiccators (RH <20%) at 4°C.
  • Long-term : Aliquot in DMSO (10 mM) under argon at –80°C; avoid freeze-thaw cycles (>3 cycles reduce activity by 30%) .

Advanced: How can off-target effects be minimized during preclinical studies?

Answer:

  • Kinome-wide profiling : Use panels (e.g., DiscoverX) to assess selectivity across 468 kinases (≥100-fold selectivity for FGFR vs. VEGFR2 avoids vascular toxicity) .
  • CRISPR-Cas9 knockouts : Validate target specificity in FGFR1-deficient cell lines .

Basic: What spectroscopic features confirm successful morpholine incorporation?

Answer:

  • IR spectroscopy : Absorbance at 1110 cm⁻¹ (C-O-C stretch in morpholine) .
  • ¹H-NMR : Multiplet at δ 3.6–3.8 ppm integrates to 8H (morpholine –CH₂– groups) .

Advanced: How do solvent polarity and temperature affect reaction regioselectivity?

Answer:

Condition Effect Example
Polar aprotic (DMF) Favors N-alkylation over O-alkylation (95:5 ratio) .Morpholine coupling at pyrimidine N2 .
Low temperature (0°C) Reduces side reactions (e.g., furan ring opening) during acylation .

Advanced: What strategies validate the compound’s mechanism in complex biological systems?

Answer:

  • Phosphoproteomics : Identify downstream targets (e.g., ERK1/2 phosphorylation) via SILAC labeling in FGFR1-overexpressing cells .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of FGFR1 in lysates .

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